molecular formula C18H20N2O3S B2420314 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941932-41-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2420314
CAS No.: 941932-41-8
M. Wt: 344.43
InChI Key: RLLYUBCGEGCXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound featuring a sulfonamide core linked to a phenylacetamide moiety via a phenyl ring. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research. The 1,1-dioxidoisothiazolidine group is a notable structural feature found in compounds investigated for their biological activity, such as inhibitors of specific protein targets like cyclin-dependent kinases . As a building block, this compound is designed for the synthesis and exploration of more complex molecules in a research setting. Its potential applications span the development of novel chemical entities in several scientific fields, including chemistry, biology, and early-stage drug discovery . Researchers can utilize this acetamide derivative as a precursor in constructing diverse compound libraries. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-5-2-6-15(11-14)12-18(21)19-16-7-3-8-17(13-16)20-9-4-10-24(20,22)23/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLYUBCGEGCXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions A possible synthetic route could start with the preparation of the isothiazolidine ring, followed by its oxidation to form the 1,1-dioxide derivative This intermediate can then be coupled with a phenyl ring substituted with an acetamide group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions might target the isothiazolidine ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or tolyl rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives, isothiazolidine derivatives, or phenyl-substituted organic molecules. Examples could be:

  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
  • 2-(m-tolyl)acetamide
  • Isothiazolidine-2,2-dioxide derivatives

Uniqueness

The uniqueness of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxidoisothiazolidin moiety and an acetamide functional group. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_2O_3S, with a molecular weight of approximately 334.39 g/mol. The structural formula can be represented as follows:

N 3 1 1 dioxidoisothiazolidin 2 yl phenyl 2 m tolyl acetamide\text{N 3 1 1 dioxidoisothiazolidin 2 yl phenyl 2 m tolyl acetamide}

Antimicrobial Properties

Research has indicated that derivatives of isothiazolidin compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce the production of pro-inflammatory cytokines in macrophages .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various isothiazolidin derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate efficacy .
  • Case Study on Anti-inflammatory Activity :
    • In a cellular model using lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a significant reduction in TNF-alpha production by 50% at a concentration of 10 µM .

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Cytokine Production : The compound may modulate the expression and release of cytokines, thus influencing immune responses.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
Anti-inflammatory50% reduction in TNF-alpha at 10 µM

Q & A

Q. How does the 1,1-dioxidoisothiazolidine moiety influence redox activity in biological systems?

  • Methodological Answer: Cyclic voltammetry measures redox potentials in physiological buffers. ROS detection assays (DCFH-DA probe) in cell cultures assess oxidative stress induction. Compare with analogs lacking the dioxide group to isolate the moiety’s contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.